The compound was originally developed by Hoechst AG, a pharmaceutical company that has contributed significantly to medicinal chemistry. Research indicates that HOE 33187 may have implications in treating various neurological disorders, although specific clinical applications are still under investigation.
HOE 33187 is classified as a benzopyran and imidazole derivative. Its structural complexity allows it to interact with multiple biological targets, making it a candidate for further pharmacological studies.
The synthesis of HOE 33187 involves several key steps, typically starting from commercially available precursors. The primary methods include:
The synthesis often employs techniques such as:
The molecular formula of HOE 33187 is , indicating a complex structure with multiple rings and functional groups. Its three-dimensional conformation is critical for its biological activity.
Key structural features include:
HOE 33187 undergoes various chemical reactions, which can be categorized as follows:
Reactions are typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to assess yield and purity.
The mechanism of action of HOE 33187 involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. It is hypothesized that the compound acts as a selective antagonist or agonist at specific receptors, influencing neuronal signaling.
Pharmacological assays demonstrate that HOE 33187 can alter synaptic transmission, which may contribute to its therapeutic effects in neurological contexts.
HOE 33187 has potential applications in:
HOE 33187 (CAS# 23623-08-7) is a blue-fluorescent bis-benzimide dye integral to molecular biology for DNA visualization and analysis. As part of the Hoechst stain family developed by Hoechst AG, it enables specific nucleic acid staining in live and fixed cells. Its structural and functional properties make it indispensable for chromosomal analysis, flow cytometry, and nucleic acid quantification, distinguishing it from analogues through its unique spectral characteristics and binding behavior [1] [8].
Bis-benzimide dyes originated in the 1970s from systematic compound libraries developed by Hoechst AG (now part of Sanofi). The company’s numbering system (e.g., Hoechst 33258 as the 33,258th compound) reflects the scale of their chemical exploration. These dyes emerged as supravital stains capable of binding DNA without immediate cell death, enabling real-time study of nuclear dynamics. Early applications included chromosomal banding and quantification of DNA content during the cell cycle. HOE 33187 represents an intermediate derivative within this innovation pipeline, synthesized to optimize DNA-binding affinity and fluorescence yield [4] [8].
HOE 33187 belongs to the triaryl-benzimidazole subclass of Hoechst dyes, characterized by two linked benzimidazole rings with aromatic substituents. Key analogues and their distinguishing features are summarized below:
Table 1: Classification of HOE 33187 Among Major Hoechst Dyes
Dye | Substituents | Cell Permeability | Primary Applications |
---|---|---|---|
HOE 33187 | 6-(4-methylpiperazinyl); 2-phenyl | Moderate | DNA gel staining, fixed-cell imaging |
Hoechst 33258 | None (basic bis-benzimide) | Low | AT-selective staining, chromosome sorting |
Hoechst 33342 | Ethyl group on terminal phenol | High | Live-cell imaging, stem cell assays |
Structurally, HOE 33187 features a methylpiperazinyl group at the 6-position and a phenyl ring at the 2-position (IUPAC name: 6-(4-methylpiperazin-1-yl)-2-(2-phenyl-3H-benzimidazol-5-yl)-1H-benzimidazole). This configuration balances DNA affinity and solubility but lacks the ethyl modification of Hoechst 33342, limiting its utility in live-cell studies requiring deep cellular penetration [1] [5] [8].
HOE 33187 addresses critical needs in nucleic acid detection due to its sequence-specific binding and fluorescence enhancement with AT-rich DNA. Key research roles include:
Its significance persists despite advanced sequencing technologies, particularly for cost-effective, rapid DNA visualization in resource-limited settings [6].
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